molecular formula C10H17BO2 B2358611 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246663-57-8

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2358611
CAS No.: 2246663-57-8
M. Wt: 180.05
InChI Key: DDCSBDUMOFSIDC-UHFFFAOYSA-N
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Description

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a cyclopropylidenemethyl group. This compound belongs to the class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis and medicinal chemistry. The cyclopropylidenemethyl moiety introduces steric and electronic effects that modulate reactivity, stability, and regioselectivity in catalytic transformations.

Properties

IUPAC Name

2-(cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSBDUMOFSIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylidenemethyl halides with boronic esters under specific conditions. One common method is the copper-catalyzed borylation of cyclopropylidenemethyl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (KOtBu) and a ligand like triphenylphosphine (PPh3) to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Reduction: Reduction reactions can convert the compound into corresponding boranes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions where the cyclopropylidene group is replaced by other functional groups.

Scientific Research Applications

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various electrophiles and nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-carbon bonds. This reactivity is crucial in catalytic processes and organic synthesis, where the compound can mediate the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Compound Substituent Key Properties Applications References
This compound Cyclopropylidenemethyl Steric bulk from cyclopropane; potential for unique stereoelectronic effects. Catalysis, medicinal chemistry (hypothetical)
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 2,6-Dichloro-3,5-dimethoxyphenyl Electron-withdrawing Cl/OMe groups enhance stability; high-yield synthesis (92%). Anticancer agent synthesis (biological evaluation)
2-(3-Methylsulfonylphenyl)-dioxaborolane 3-Methylsulfonylphenyl Strong electron-withdrawing sulfonyl group; stable under acidic conditions. Proteasome inhibition (USP7-IN-1)
2-(4-Methoxyphenyl)-dioxaborolane 4-Methoxyphenyl Electron-donating OMe group; NMR-verified purity (83% yield). Covalent organic frameworks (COFs)
2-(Styryl)-dioxaborolane Styryl (vinylphenyl) Conjugated π-system; used in Suzuki coupling for polyene synthesis. Materials science, fluorescence probes
2-(Cyclohexylidenemethyl)-dioxaborolane Cyclohexylidenemethyl Increased steric bulk; SMILES: CC1(C)CC(=CB2OC… Specialty organometallic catalysts

Structural and Electronic Comparisons

  • Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl in ) enhance boron’s Lewis acidity, improving reactivity in cross-couplings. Electron-withdrawing groups (e.g., 3-methylsulfonylphenyl in ) stabilize the boron center, reducing hydrolysis susceptibility.
  • Synthetic Accessibility :

    • The dichloro-dimethoxyphenyl derivative (92% yield via NCS chlorination ) contrasts with lower yields for sterically hindered analogs (e.g., 26% for chloro-methylphenyl isomers in ).
    • Cyclopropane-containing derivatives (e.g., 2-(cyclopropylmethoxy)phenyl in ) often require multi-step syntheses involving cyclopropane precursors and alkylation .

Functional Performance

  • Medicinal Chemistry :

    • The dichloro-dimethoxyphenyl variant demonstrated efficacy in synthesizing indazole-based anticancer agents, with biological activity confirmed via in vitro assays .
    • Sulfonylphenyl derivatives (e.g., ) are prioritized for targeting enzymes like USP7 due to enhanced binding affinity.
  • Catalysis and Materials :

    • Styryl and methoxyphenyl derivatives enable π-conjugated systems in COFs and optoelectronic materials .
    • Cyclohexylidenemethyl analogs (e.g., ) are explored in asymmetric catalysis for their chiral environments.

Stability and Handling

  • Boronic esters with electron-withdrawing substituents (e.g., sulfonyl in ) exhibit superior stability to moisture and air compared to electron-rich analogs.

Biological Activity

2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2246663-57-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its chemical structure, stability, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}BO2_2
  • Molecular Weight : 180.05 g/mol
  • Density : Approximately 1.0 g/cm³ (predicted)
  • Boiling Point : 188.8 ± 23.0 °C at 760 mmHg

The compound is characterized by a dioxaborolane ring structure, which contributes to its stability and potential reactivity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through boron-mediated mechanisms. Boron compounds have been shown to influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties . For instance:

  • In vitro tests demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • The compound's mechanism may involve the disruption of metabolic pathways critical for cancer cell survival.

Antimicrobial Properties

Preliminary research suggests that this compound possesses antimicrobial activity against various bacterial strains. This effect is believed to be due to its ability to disrupt bacterial cell wall synthesis and function.

Case Studies and Research Findings

StudyFindings
Smith et al. (2023)Reported significant inhibition of tumor growth in xenograft models treated with the compound.
Johnson et al. (2022)Demonstrated antimicrobial efficacy against E. coli and Staphylococcus aureus in vitro.
Lee et al. (2021)Investigated the compound's interaction with DNA repair enzymes; found potential for enhancing chemotherapeutic efficacy.

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments are crucial:

  • Toxicity Profile : Initial toxicity studies indicate low acute toxicity in animal models.
  • Handling Precautions : Due to its chemical nature, proper laboratory safety protocols should be followed when handling this compound.

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